molecular formula C16H12N8 B292795 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile

5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile

Cat. No. B292795
M. Wt: 316.32 g/mol
InChI Key: YHAGSWZDFMEQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile, also known as DPP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. DPP is a member of the pyrazolopyridopyrazine family, which has been found to possess various biological activities. In

Mechanism of Action

The mechanism of action of 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile is not fully understood, but it is believed to be related to its ability to interact with various enzymes and signaling pathways. 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation. It has also been found to inhibit the activity of phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels.
Biochemical and Physiological Effects
5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of fungi and bacteria. 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile has also been found to decrease the levels of cyclic nucleotides in cells and to inhibit the activity of various enzymes.

Advantages and Limitations for Lab Experiments

5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to possess various biological activities. However, 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile. One potential area of research is the development of new drugs based on the structure of 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile. Another area of research is the study of the mechanism of action of 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile, which could lead to a better understanding of its biological activities. Finally, the study of the effects of 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile on various cell types and organisms could provide insights into its potential applications in medicine and agriculture.
Conclusion
In conclusion, 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile, or 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties. It has also been shown to inhibit the activity of various enzymes and signaling pathways. While 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile has several advantages for lab experiments, it also has some limitations. Future research on 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile could lead to the development of new drugs and a better understanding of its biological activities.

Synthesis Methods

The synthesis of 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile involves the reaction of 4-aminoantipyrine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained by the reaction of the cyclized compound with phenyl isocyanate and potassium cyanide. The yield of 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile is around 50%, and the purity can be increased by recrystallization.

Scientific Research Applications

5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile has been found to possess various biological activities, including anticancer, antifungal, and antibacterial properties. It has also been shown to inhibit the activity of various enzymes, such as protein kinase C and phosphodiesterase. 5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile has been used as a tool compound for the development of new drugs and as a probe for the study of biological processes.

properties

Molecular Formula

C16H12N8

Molecular Weight

316.32 g/mol

IUPAC Name

10,12-diamino-6-methyl-4-phenyl-2,4,5,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8,10,12-hexaene-11-carbonitrile

InChI

InChI=1S/C16H12N8/c1-8-12-16(24(23-8)9-5-3-2-4-6-9)22-15-13(20-12)11(18)10(7-17)14(19)21-15/h2-6H,1H3,(H4,18,19,21,22)

InChI Key

YHAGSWZDFMEQDU-UHFFFAOYSA-N

SMILES

CC1=NN(C2=NC3=C(C(=C(C(=N3)N)C#N)N)N=C12)C4=CC=CC=C4

Canonical SMILES

CC1=NN(C2=C1N=C3C(=C(C(=NC3=N2)N)C#N)N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.